Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

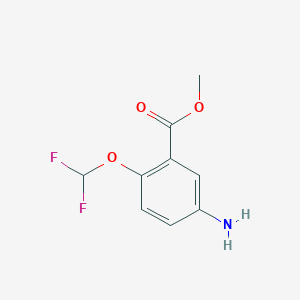

“Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” is a chemical compound with the molecular formula C12H17BO4 . It has a molecular weight of 236.07 g/mol . The compound is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . For a detailed view of the molecule’s structure, please refer to the resources provided by the supplier or a trusted chemical database.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 3-borono-5-(1,1-dimethylethyl)-, 1-methyl ester” include a predicted boiling point of 393.3±52.0 °C and a predicted density of 1.13±0.1 g/cm3 . The compound has a pKa value of 7.84±0.10 (Predicted) .科学的研究の応用

Organic Synthesis

This compound serves as a building block in organic synthesis. Its boronic ester group is pivotal for cross-coupling reactions , such as the Suzuki-Miyaura coupling, which forms biaryl compounds by joining two different aryl groups . This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.

Catalysis

In catalysis, this compound can be used to facilitate protodeboronation . This process involves the removal of the boron moiety from boronic esters, which is a crucial step in the synthesis of various organic compounds. The compound’s stability and reactivity make it suitable for catalytic cycles, enhancing the efficiency of chemical transformations .

Drug Design and Development

The boronic ester moiety of this compound is essential in the design of proteasome inhibitors , which are a class of drugs used in cancer therapy. These inhibitors can selectively target and bind to the proteasome, leading to the death of cancer cells .

Sensor Development

The boronic acid derivative is useful in the development of chemical sensors . These sensors can detect the presence of diols, such as sugars, through the formation of cyclic esters. This application is particularly relevant in the monitoring of glucose levels for diabetic patients .

Bioconjugation Techniques

This compound is also employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other molecules. The boronic ester group can form stable covalent bonds with compounds containing diol groups, which is useful in creating targeted drug delivery systems .

特性

IUPAC Name |

(3-tert-butyl-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c1-12(2,3)9-5-8(11(14)17-4)6-10(7-9)13(15)16/h5-7,15-16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYTJILBZJPGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)